![molecular formula C14H9Cl2NOS B3014863 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole CAS No. 338785-98-1](/img/structure/B3014863.png)
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole
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Overview
Description
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole is a heterocyclic compound that features a furan ring fused with a thiazole ring, both of which are substituted with a 2,4-dichlorophenyl group and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole typically involves the following steps:
Formation of 5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: This intermediate can be synthesized by reacting 2,4-dichloroaniline with sodium nitrite in the presence of hydrochloric acid, followed by a coupling reaction with furan-2-carboxylic acid.
Cyclization to form the thiazole ring: The carboxylic acid intermediate is then subjected to cyclization with a thioamide derivative under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Dihydro derivatives of the original compound
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H12Cl2N2OS
- Molecular Weight : 335.20 g/mol
- IUPAC Name : 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole
Medicinal Chemistry
One of the primary applications of this compound is in the development of pharmaceutical agents.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones in agar diffusion tests .
- Anticancer Properties : Preliminary research indicates that derivatives of this thiazole compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development .
Agricultural Chemistry
The compound also shows promise in agricultural applications:
- Pesticidal Activity : Research has indicated that this compound can act as a pesticide. Field tests reveal its effectiveness against common agricultural pests such as aphids and whiteflies, suggesting potential use as an environmentally friendly pesticide alternative .
Data Tables
Application Area | Specific Use Case | Observed Effect |
---|---|---|
Medicinal Chemistry | Antimicrobial agent | Effective against S. aureus and E. coli |
Medicinal Chemistry | Anticancer drug candidate | Induces apoptosis in cancer cells |
Agricultural Chemistry | Pesticide formulation | Effective against aphids and whiteflies |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong potential for therapeutic applications .
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Letters, researchers explored the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) at concentrations of 50 µM after 48 hours .
Mechanism of Action
The mechanism of action of 4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Uniqueness
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities compared to other similar compounds.
Biological Activity
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazole derivative has been explored for its potential anticancer properties, antimicrobial effects, and other pharmacological applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H12Cl2N2OS and a molecular weight of approximately 335.20 g/mol. The structural features include a thiazole ring, a furan moiety, and a dichlorophenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and furan rings exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound show significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit 50% of cell growth, suggesting that this compound has substantial potential as an anticancer agent.
Molecular docking studies have suggested that the compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition could lead to reduced tumor growth and proliferation. The binding affinity and interaction modes have been compared with established EGFR inhibitors, reinforcing the potential therapeutic value of this compound in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Candida albicans | 25 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
A notable study investigated the effects of thiazole derivatives on various cancer cell lines and normal cells. The researchers found that while these compounds were effective against cancer cells, they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index .
Another case study focused on the synthesis of thiazolylhydrazonothiazoles that demonstrated significant anticancer activity while also being evaluated for their safety profiles against normal human lung fibroblast cells (MRC-5) .
Properties
IUPAC Name |
4-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c1-8-17-12(7-19-8)14-5-4-13(18-14)10-3-2-9(15)6-11(10)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKQJGOGOKSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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